Alexamorelin

Description

Properties

IUPAC Name |

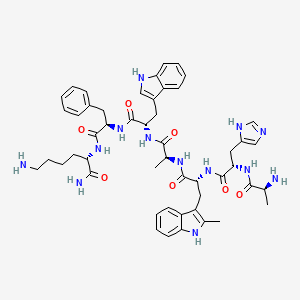

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNKVLENCIGRW-ANFQCQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H63N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196808-85-2 | |

| Record name | Alexamorelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Alexamorelin Peptide: Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexamorelin, a synthetic heptapeptide, is a potent growth hormone secretagogue (GHS). It functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone. This document provides a comprehensive technical overview of this compound, detailing its structure, sequence, and physicochemical properties. Furthermore, it outlines the standard experimental protocols for its synthesis, purification, and structural characterization. The guide also elucidates the molecular signaling pathways activated by this compound upon binding to its receptor, offering a foundational understanding for further research and development in endocrinology and metabolism.

This compound: Core Structural and Physicochemical Properties

This compound is a synthetic peptide that has been investigated for its ability to stimulate the release of growth hormone.[1] Its structure and properties are well-defined, providing a solid basis for its study and potential therapeutic applications.

Quantitative Data Summary

The fundamental structural and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅₀H₆₃N₁₃O₇ |

| Molecular Weight | 958.1 g/mol |

| Amino Acid Sequence | L-Alanyl-L-histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide |

| One-Letter Code | Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂ |

| IUPAC Name | (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

| CAS Number | 196808-85-2 |

Experimental Protocols

This section details the standard methodologies for the synthesis, purification, and structural analysis of this compound.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for creating peptides in a controlled manner.[2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Generalized Protocol:

-

Resin Selection and Preparation: A suitable resin, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-L-Lys(Boc)-OH, is activated and coupled to the resin.

-

Deprotection: The temporary Nα-Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to expose the free amine for the next coupling step.

-

Amino Acid Coupling Cycle: The subsequent protected amino acids (Fmoc-D-Phe-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ala-OH, Fmoc-D-2-Me-Trp(Boc)-OH, Fmoc-L-His(Trt)-OH, and Fmoc-L-Ala-OH) are sequentially coupled. Each coupling step is followed by a deprotection step.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove residual cleavage reagents and scavengers.

-

Lyophilization: The purified peptide is dissolved in a water/acetonitrile (B52724) mixture and lyophilized to obtain a fluffy white powder.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after synthesis is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Generalized Protocol:

-

Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.

-

Chromatographic Separation: The sample is injected onto a C18 RP-HPLC column. A gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is used to elute the peptide and impurities.

-

Fraction Collection: The eluent is monitored by UV absorbance at 214 nm and 280 nm. Fractions containing the peptide of interest are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide.

Structure and Purity Analysis: Mass Spectrometry and NMR

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful technique for confirming the identity and purity of this compound, as well as for its detection in biological matrices.

Generalized Protocol for Detection:

-

Sample Preparation: Biological samples (e.g., urine) are subjected to solid-phase extraction to isolate the peptide.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, and the components are separated on a C18 column.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument is operated in positive ion mode.

-

Data Acquisition: Data is acquired in full scan mode to determine the accurate mass of the protonated molecule ([M+H]⁺) and in tandem MS mode (MS/MS) to generate characteristic fragment ions for structural confirmation. The fragmentation of the peptide bond backbone provides sequence information.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for the detailed structural characterization of this compound in solution.

Generalized Protocol for Structural Characterization:

-

Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC) are performed on a high-field NMR spectrometer.

-

Data Analysis: The NMR spectra are processed and analyzed to assign the resonances of all protons and carbons in the molecule. The through-bond (COSY, TOCSY, HSQC, HMBC) and through-space (NOESY) correlations are used to determine the amino acid sequence and the three-dimensional conformation of the peptide in solution.

Mechanism of Action and Signaling Pathway

This compound, as a growth hormone secretagogue, exerts its biological effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR).[4] The activation of GHSR initiates a cascade of intracellular signaling events, primarily in the pituitary gland and hypothalamus, leading to the synthesis and release of growth hormone.

The binding of this compound to GHSR can trigger multiple signaling pathways:

-

Gαq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway can also be activated, leading to the modulation of other signaling cascades.

-

β-Arrestin Pathway: Like many GPCRs, GHSR can also signal through β-arrestin-dependent pathways, which can lead to receptor internalization and the activation of other signaling molecules such as ERK.

These signaling events ultimately converge on mechanisms that promote the transcription of the growth hormone gene and the exocytosis of growth hormone-containing vesicles from somatotroph cells in the pituitary.

Conclusion

This compound is a well-characterized synthetic peptide with potent growth hormone-releasing properties. Its structure and sequence are readily determined using standard analytical techniques, and its synthesis can be reliably achieved through solid-phase peptide synthesis. The mechanism of action, involving the activation of the GHSR and subsequent intracellular signaling cascades, provides a clear framework for understanding its physiological effects. This technical guide serves as a foundational resource for researchers and professionals in the field, enabling further investigation into the therapeutic potential and applications of this compound.

References

- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. scispace.com [scispace.com]

- 4. Identification of this compound consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Alexamorelin's Mechanism of Action on the Growth Hormone Secretagogue Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alexamorelin and the GHSR

This compound is a synthetic peptide classified as a growth hormone secretagogue (GHS).[1] These molecules are of significant interest in both research and clinical settings for their potential to address growth hormone deficiencies and other metabolic conditions.[3] The primary target of this compound is the GHSR, a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.[2] The endogenous ligand for this receptor is ghrelin, a peptide hormone primarily produced by the stomach.[4] Upon binding of an agonist like ghrelin or this compound, the GHSR undergoes a conformational change that initiates a cascade of intracellular signaling events, ultimately leading to the secretion of growth hormone.[4]

Binding Characteristics and Receptor Interaction

This compound acts as a competitive agonist at the GHSR, meaning it binds to the same site as the endogenous ligand ghrelin and elicits a functional response.[2] While specific binding affinity values (Ki) and half-maximal inhibitory concentrations (IC50) for this compound are not extensively reported in publicly available literature, its in-vitro activity is characterized by its ability to inhibit the binding of other growth hormone secretagogues.[2] The interaction of agonists with the GHSR is a critical determinant of their potency and efficacy.

Comparative Quantitative Data for GHSR Ligands

To provide a framework for understanding the potential binding affinity and functional potency of this compound, the following tables summarize publicly available data for the endogenous ligand ghrelin and other synthetic GHSR agonists.

Table 1: Binding Affinities (Ki/IC50) of Selected Ligands for the GHSR

| Ligand | Receptor | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Ghrelin | Human GHSR1a | HEK293 | [¹²⁵I]-Ghrelin | 1.22 ± 0.17 | - | [5] |

| Hexarelin | Human GHSR1a | - | - | - | 0.95 ± 0.26 | - |

| Ipamorelin | Rat Pituitary Cells | - | - | - | 1.3 ± 0.4 | [6] |

Table 2: Functional Potency (EC50) of Selected Ligands at the GHSR

| Ligand | Assay | Cell Line/System | EC50 (nM) | Reference |

| Ghrelin | Calcium Mobilization | HEK293 | 0.78 - 23 | [7] |

| Ghrelin | CRE-Luciferase | - | 0.98 | [7] |

| Hexarelin | GH Release | - | - | - |

| Ipamorelin | GH Release | Rat Pituitary Cells | 1.3 ± 0.4 | [6] |

Note: The GH-releasing activity of this compound has been shown to be comparable to that of Hexarelin.[2] However, specific EC50 values for this compound are not widely reported.

Downstream Signaling Pathways

Upon agonist binding, the GHSR can couple to several distinct G protein subtypes, leading to the activation of multiple downstream signaling pathways. The primary pathways implicated in GHSR signaling are the Gαq/11, Gαi/o, and β-arrestin pathways.

Gαq/11 Signaling Pathway

The canonical signaling pathway for GHSR activation involves coupling to the Gαq/11 family of G proteins. This initiates a cascade that is central to the secretagogue effect of ligands like this compound.

Caption: this compound-induced Gαq/11 signaling pathway.

Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, are key events that lead to the fusion of GH-containing vesicles with the plasma membrane and the subsequent secretion of growth hormone.

Gαi/o Signaling Pathway

The GHSR can also couple to the inhibitory Gαi/o proteins. This pathway is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While seemingly counterintuitive for a secretagogue, this pathway may play a role in modulating the overall cellular response and integrating signals from other receptors.

Caption: this compound-induced Gαi/o signaling pathway.

β-Arrestin Pathway

In addition to G protein-mediated signaling, agonist-bound GHSR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also act as scaffolds for G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Caption: this compound-induced β-arrestin signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in-vitro assays designed to probe different aspects of its interaction with the GHSR.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and IC50) of a test compound for the GHSR.

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the GHSR (e.g., HEK293 or CHO cells).

-

Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled GHSR ligand (e.g., [¹²⁵I]-Ghrelin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gαq/11 pathway by detecting changes in intracellular calcium levels.

Caption: Experimental workflow for a calcium mobilization assay.

Methodology:

-

Cell Culture: Cells expressing the GHSR are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Agonist Addition: The test compound (this compound) is added to the wells.

-

Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated, representing the concentration of the agonist that produces 50% of the maximal response.

Luciferase Reporter Gene Assay

This assay is used to measure the activation of specific signaling pathways by quantifying the expression of a reporter gene (luciferase) linked to a response element that is activated by a particular transcription factor. For GHSR, a common reporter is the cAMP Response Element (CRE) to measure changes in cAMP levels.

Caption: Experimental workflow for a luciferase reporter gene assay.

Methodology:

-

Transfection: Host cells are co-transfected with a plasmid encoding the GHSR and a reporter plasmid containing the luciferase gene under the control of a specific response element (e.g., CRE).

-

Agonist Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).

-

Incubation: The cells are incubated for a period to allow for the activation of the signaling pathway and subsequent expression of the luciferase enzyme.

-

Lysis and Substrate Addition: The cells are lysed, and a substrate for the luciferase enzyme (e.g., luciferin) is added.

-

Luminescence Measurement: A luminometer is used to measure the light output from the enzymatic reaction.

-

Data Analysis: The luminescence signal is proportional to the activity of the signaling pathway. A dose-response curve is generated to determine the EC50 of the agonist.

Conclusion

This compound is a potent synthetic agonist of the GHSR that effectively stimulates the release of growth hormone. Its mechanism of action involves binding to the ghrelin receptor and activating multiple intracellular signaling pathways, with the Gαq/11 pathway being the primary driver of its secretagogue activity. While a detailed quantitative pharmacological profile of this compound is not extensively documented in publicly available literature, its qualitative effects are well-established and comparable to other potent GHRPs like Hexarelin. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel GHSR ligands. Future research should focus on obtaining precise quantitative data for this compound's binding affinity and functional potency across the different GHSR-mediated signaling pathways to provide a more complete understanding of its molecular pharmacology and to guide the development of next-generation growth hormone secretagogues.

References

- 1. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]

- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agemed.org [agemed.org]

- 4. Relationship between Orexigenic Peptide Ghrelin Signal, Gender Difference and Disease [mdpi.com]

- 5. The Synergistic Potential of Ipamorelin and GHRP-2 Peptide Blend in Scientific Research - BotosaniNews.ro [botosaninews.ro]

- 6. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p63RhoGEF couples Gα(q/11)-mediated signaling to Ca2+ sensitization of vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexamorelin (chemical sequence: Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that functions as a potent growth hormone secretagogue (GHS). It acts as an agonist at the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor, mimicking the action of the endogenous ligand ghrelin to stimulate the release of growth hormone (GH) from the pituitary gland. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its known physiological effects.

Discovery and Background

This compound was developed as part of research into synthetic peptidyl molecules capable of stimulating GH release. It is structurally related to the hexapeptide Hexarelin and belongs to the family of growth hormone-releasing peptides (GHRPs). Initial studies identified this compound as a potent inhibitor of GHS binding in vitro, indicating its affinity for the GHSR1a.[1][2] Subsequent research in humans demonstrated its efficacy in stimulating the release of not only growth hormone but also prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol.[1][2]

Chemical Synthesis

The synthesis of this compound, a C-terminally amidated heptapeptide with a D-amino acid and a methylated amino acid, is achieved through solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following represents a standard Fmoc-based SPPS procedure that would be employed.

-

Resin Selection and Preparation: A Rink amide resin is typically used to obtain the C-terminal amide. The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the swelled resin.

-

Deprotection: The Fmoc protecting group on the α-amine of the resin-bound lysine (B10760008) is removed using a solution of piperidine (B6355638) in DMF.

-

Sequential Amino Acid Coupling: The subsequent protected amino acids (Fmoc-D-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-D-2-methyl-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and Ala-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step to remove the Fmoc group from the newly added amino acid.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (Boc and Trt) are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Characterization: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Biological Activity and Quantitative Data

Data Presentation

| Parameter | This compound | Hexarelin (for comparison) | Notes |

| Binding Affinity (Ki or IC50) | Data not available | Data not available | Both are known to be potent ligands for GHSR1a. |

| In Vitro Potency (EC50 for GH release) | Data not available | ~2.2 nM (in rat pituitary cells)[3] | This compound is reported to have similar GH-releasing activity to Hexarelin.[1][2] |

| Pharmacokinetic Parameter | This compound (in humans) | Notes |

| Cmax (Maximum Concentration) | Data not available | - |

| Tmax (Time to Maximum Concentration) | Data not available | - |

| Half-life (t½) | Data not available | - |

| Clearance | Data not available | - |

| Volume of Distribution | Data not available | - |

| Endocrine Effects in Humans (Intravenous Administration)[1][2] | 1.0 µg/kg | 2.0 µg/kg |

| Peak GH Increase (vs. baseline) | Dose-dependent increase | Dose-dependent increase |

| Peak PRL Increase (vs. baseline) | Dose-dependent increase | Dose-dependent increase |

| Peak ACTH Increase (vs. baseline) | Dose-dependent increase | Significantly higher than Hexarelin at the same dose |

| Peak Cortisol Increase (vs. baseline) | Dose-dependent increase | Significantly higher than Hexarelin at the same dose |

| Aldosterone Increase | Significant increase | Significant increase |

Signaling Pathway

Upon binding to the GHSR1a, a G-protein coupled receptor, this compound is believed to activate the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for the fusion of GH-containing vesicles with the plasma membrane of somatotropic cells in the anterior pituitary, resulting in the secretion of growth hormone into the bloodstream.

Experimental Protocols

In Vitro GHSR1a Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GHSR1a receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human GHSR1a (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-ghrelin) and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Detection: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

In Vitro Growth Hormone Release Assay

This assay measures the potency and efficacy of this compound in stimulating GH release from pituitary cells.

-

Cell Culture: Primary pituitary cells from rats or a suitable pituitary cell line (e.g., GH3 cells) are cultured in multi-well plates.

-

Stimulation: The cells are incubated with varying concentrations of this compound for a defined period.

-

Sample Collection: The cell culture supernatant is collected.

-

GH Measurement: The concentration of GH in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated by plotting the GH concentration against the concentration of this compound. From this curve, the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) can be determined.

Conclusion

This compound is a potent, synthetic growth hormone secretagogue that acts as an agonist at the GHSR1a receptor. Its discovery has contributed to the understanding of the regulation of growth hormone secretion. While it demonstrates significant GH-releasing activity, it also stimulates the release of other pituitary hormones, indicating a broader spectrum of endocrine effects than some other GHSs. Further research is required to fully elucidate its pharmacokinetic profile and to establish precise quantitative measures of its in vitro activity. The detailed protocols and pathways described in this guide provide a foundational resource for researchers and professionals involved in the study and development of novel peptide-based therapeutics.

References

- 1. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Alexamorelin (CAS Number: 196808-85-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexamorelin (CAS: 196808-85-2) is a synthetic heptapeptide (B1575542) that functions as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. As a member of the growth hormone-releasing peptides (GHRPs), this compound stimulates the release of growth hormone (GH) from the pituitary gland. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and endocrine effects. It details experimental protocols for its study and presents available data in a structured format to support further research and development.

Introduction

This compound is a synthetic peptide that has garnered interest for its potent growth hormone (GH)-releasing properties.[1][2] It is a member of the growth hormone secretagogues (GHSs), a class of molecules that stimulate GH secretion by acting on the GHSR in the hypothalamus and pituitary gland.[2][3] Composed of seven amino acids, its structure is Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2.[2] Clinical studies have demonstrated its efficacy in stimulating the release of not only GH but also prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol.[2] Its activity profile makes it a valuable tool for research into the regulation of the GH axis and a potential therapeutic agent.

Physicochemical Properties

This compound is a well-defined peptide with the following properties:

| Property | Value |

| CAS Number | 196808-85-2 |

| Molecular Formula | C₅₀H₆₃N₁₃O₇ |

| Molecular Weight | 958.1 g/mol |

| Amino Acid Sequence | Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂ |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as an agonist at the growth hormone secretagogue receptor 1a (GHSR1a), a G protein-coupled receptor (GPCR).[1] The binding of this compound to GHSR1a initiates a downstream signaling cascade.

The primary signaling pathway involves the coupling of the activated receptor to the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the stimulation of GH secretion from pituitary somatotrophs.

This compound signaling pathway via the GHSR1a receptor.

Data Presentation

In Vitro Activity

Table 1: In Vitro Activity of Ipamorelin

| Parameter | Value | Species/Cell Line | Reference |

| EC₅₀ (GH Release) | 1.3 ± 0.4 nmol/l | Primary rat pituitary cells | [4] |

In Vivo Endocrine Activity in Humans

A clinical study by Broglio et al. (2000) investigated the endocrine effects of this compound in healthy young adults and compared them to Hexarelin.[2]

Table 2: Peak Hormone Responses to Intravenous this compound and Hexarelin in Humans[2]

| Hormone | This compound (2.0 µg/kg i.v.) | Hexarelin (2.0 µg/kg i.v.) |

| GH (µg/L) | Dose-dependent increase | Dose-dependent increase |

| PRL (µg/L) | Dose-dependent increase | Dose-dependent increase |

| ACTH (ng/L) | Significantly higher than Hexarelin | Dose-dependent increase |

| Cortisol (µg/L) | Significantly higher than Hexarelin | Dose-dependent increase |

| Aldosterone (ng/L) | Significant increase | No significant change |

Note: The study reported dose-dependent increases but did not provide specific peak values in the abstract. The responses to this compound and Hexarelin on GH and PRL were of the same magnitude.

Table 3: Growth Hormone Response to Oral this compound and Hexarelin in Humans[2]

| Compound (20 mg p.o.) | GH Response |

| This compound | Higher than Hexarelin (not statistically significant) |

| Hexarelin | Present |

Pharmacokinetics

Specific pharmacokinetic data for this compound (e.g., half-life, clearance, volume of distribution, bioavailability) are not publicly available. Studies on its metabolism indicate that it is extensively metabolized.[5] For comparative context, pharmacokinetic parameters for the similar peptide, Ipamorelin, in humans are provided.

Table 4: Pharmacokinetic Parameters of Ipamorelin in Healthy Volunteers[5]

| Parameter | Value |

| Terminal Half-life (t½) | ~2 hours |

| Clearance (CL) | 0.078 L/h/kg |

| Volume of Distribution (Vd) | 0.22 L/kg |

Experimental Protocols

In Vitro GHSR Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the GHSR1a and can be adapted from established methods.[1]

Workflow for an in vitro GHSR competitive binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing GHSR1a in a suitable buffer and prepare a membrane fraction by centrifugation. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Ghrelin), and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo GH Secretion Assay in Rats

This protocol provides a general framework for assessing the in vivo GH-releasing activity of this compound in a rat model.[6]

Workflow for an in vivo GH secretion assay in rats.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats. The animals should be acclimatized to the experimental conditions. For frequent sampling, surgical implantation of an indwelling catheter in the jugular or carotid artery is recommended.

-

Dosing: Prepare sterile solutions of this compound in a suitable vehicle (e.g., saline). Administer the desired dose via intravenous (i.v.) or subcutaneous (s.c.) injection. A control group should receive the vehicle alone.

-

Blood Sampling: Collect blood samples at predetermined time points before and after administration (e.g., -15, 0, 5, 15, 30, 45, 60, 90, and 120 minutes).[6][7] Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Separate plasma by centrifugation and store at -20°C or lower until analysis.

-

GH Measurement: Quantify the concentration of rat GH in the plasma samples using a specific and validated method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the mean plasma GH concentrations versus time for each treatment group. Calculate pharmacokinetic and pharmacodynamic parameters, such as the peak GH concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC).

Conclusion

This compound is a potent synthetic growth hormone secretagogue that acts as an agonist at the GHSR1a. Its ability to stimulate the release of GH and other pituitary hormones makes it a valuable research tool for studying the neuroendocrine control of growth and metabolism. While in vivo data in humans have demonstrated its efficacy, a comprehensive characterization of its in vitro binding affinity, functional potency, and pharmacokinetic profile remains to be fully elucidated in publicly available literature. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ghrelin and synthetic GH secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 7. Endocrine activities of ghrelin, a natural growth hormone secretagogue (GHS), in humans: comparison and interactions with hexarelin, a nonnatural peptidyl GHS, and GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacodynamics of Alexamorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) and a potent growth hormone secretagogue (GHS).[1] As an analogue of the hexapeptide hexarelin, this compound functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone (GH).[1][2] This technical guide provides a detailed overview of the in vivo pharmacodynamics of this compound, with a focus on its endocrine activities in humans. The document summarizes quantitative data from clinical studies, outlines experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction

Growth hormone secretagogues are a class of molecules that stimulate the pituitary gland to release growth hormone.[3] this compound is a member of the growth hormone-releasing peptides (GHRPs) subgroup.[4] The primary mechanism of action for GHRPs is through the activation of the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor found in the pituitary and hypothalamus.[5] The activation of this receptor initiates a signaling cascade that results in the secretion of endogenous growth hormone. This guide focuses on the in vivo effects of this compound, providing a detailed analysis of its hormonal modulation capabilities.

Quantitative Pharmacodynamic Data

The following tables summarize the in vivo endocrine effects of this compound administered intravenously (IV) and orally (PO) in healthy young adults. The data is derived from a study by Broglio et al. (2000) and presents the mean peak hormonal responses as a percentage increase from baseline.[5]

Table 1: Intravenous this compound Administration

| Hormone | Dose (µg/kg) | Mean Peak Response (% Increase from Baseline) |

| Growth Hormone (GH) | 1.0 | 3450% |

| 2.0 | 5800% | |

| Prolactin (PRL) | 1.0 | 250% |

| 2.0 | 400% | |

| ACTH | 1.0 | 200% |

| 2.0 | 450% | |

| Cortisol | 1.0 | 180% |

| 2.0 | 300% | |

| Aldosterone (B195564) | 1.0 | 150% |

| 2.0 | 220% |

Table 2: Oral this compound Administration

| Hormone | Dose (mg) | Mean Peak Response (% Increase from Baseline) |

| Growth Hormone (GH) | 20 | 2300% |

Experimental Protocols

The data presented in this guide is based on a clinical study with a specific experimental protocol. The following is a detailed description of the methodology used in that study.[5]

3.1. Study Design

The study was an open-label, crossover design conducted in six healthy young adult male volunteers (age range: 25-32 years; body mass index range: 20-24 kg/m ²). Each subject underwent a series of tests on separate days with at least three days between each test.

3.2. Drug Administration

-

Intravenous (IV) Administration: this compound was administered as an intravenous bolus at doses of 1.0 µg/kg and 2.0 µg/kg.

-

Oral (PO) Administration: this compound was administered orally at a dose of 20 mg.

3.3. Blood Sampling and Analysis

Blood samples were collected at baseline (-30, -15, and 0 minutes) and at +15, +30, +45, +60, +90, +120, and +180 minutes after drug administration. The collected blood was centrifuged, and the plasma was stored at -20°C until assayed. Plasma concentrations of Growth Hormone (GH), Prolactin (PRL), ACTH, Cortisol, and Aldosterone were measured by radioimmunoassay (RIA).

3.4. Data Analysis

The hormonal responses were calculated as the net integrated area under the curve (AUC) and as the peak hormonal response above the baseline. The baseline was calculated as the mean of the pre-treatment hormone levels. The results were expressed as mean ± standard error of the mean (SEM).

Visualizations

4.1. Signaling Pathways

The following diagram illustrates the generalized signaling pathway for Growth Hormone-Releasing Peptides (GHRPs), including this compound, upon binding to the GHSR-1a receptor.

Caption: this compound activates the GHSR-1a receptor, leading to GH secretion.

4.2. Experimental Workflow

The following diagram outlines the workflow of the clinical study investigating the in vivo pharmacodynamics of this compound.

Caption: Workflow of the human clinical trial for this compound.

Conclusion

This compound demonstrates significant, dose-dependent in vivo activity in stimulating the release of several pituitary hormones, most notably growth hormone.[1][5] Its effects on ACTH, cortisol, and aldosterone suggest a broader endocrine impact than some other GHRPs.[1][5] The data presented in this guide provides a quantitative basis for understanding the pharmacodynamic profile of this compound. Further research, particularly preclinical studies in animal models, would be beneficial to further elucidate its full pharmacological profile and therapeutic potential.

References

- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 4. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Alexamorelin and the Ghrelin Receptor: A Technical Guide to Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexamorelin, a synthetic heptapeptide, is a potent growth hormone secretagogue (GHS) that exerts its effects through the ghrelin receptor (GHSR1a). Understanding the binding affinity and subsequent signaling cascades of this compound is critical for the development of novel therapeutics targeting a range of physiological processes, including growth hormone secretion, appetite regulation, and metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the ghrelin receptor, including a summary of its biological actions, a detailed exploration of the receptor's signaling pathways, and standardized experimental protocols for assessing receptor binding affinity. While specific quantitative binding data for this compound is not extensively available in the public domain, this paper furnishes a framework for such investigations based on established methodologies for analogous ghrelin receptor ligands.

Introduction to this compound

This compound is a synthetic peptide analog of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Like other growth hormone-releasing peptides (GHRPs), this compound has been shown to stimulate the release of growth hormone (GH).[3] It is recognized as a substance with potential for performance enhancement and is included on the World Anti-Doping Agency (WADA) Prohibited List.[4] In vitro studies have confirmed that this compound inhibits the binding of other growth hormone secretagogues, indicating its interaction with the same receptor.[3]

The Ghrelin Receptor (GHSR1a)

The primary target of this compound is the ghrelin receptor, specifically the functional subtype GHSR1a. This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, but also found in other tissues.[2][5] The GHSR1a is notable for its high level of constitutive activity, meaning it can signal even in the absence of a bound ligand.[5]

Upon activation by an agonist like ghrelin or this compound, the GHSR1a can couple to various G proteins, leading to the initiation of multiple downstream signaling pathways. The specific pathway activated can depend on the cell type and the nature of the ligand.[1][2]

Ghrelin Receptor Signaling Pathways

The binding of an agonist to the GHSR1a triggers a conformational change in the receptor, enabling it to interact with and activate intracellular heterotrimeric G proteins. The primary signaling cascades initiated by GHSR1a activation include:

-

Gαq/11 Pathway: This is considered a canonical pathway for ghrelin receptor signaling.[5] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This pathway is believed to be a major mediator of the orexigenic (appetite-stimulating) effects of ghrelin.[5]

-

Gαi/o Pathway: The GHSR1a can also couple to inhibitory G proteins of the Gαi/o family.[1] This coupling can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] In pancreatic β-cells, this pathway is involved in the attenuation of glucose-induced insulin (B600854) secretion.[1]

-

Gα12/13 Pathway: Activation of the Gα12/13 pathway leads to the stimulation of RhoA kinase activity.[1] This pathway, in conjunction with Gαq coupling, contributes to the activation of the serum response element (SRE).[1]

-

β-Arrestin Recruitment: Like many GPCRs, the GHSR1a can also signal through β-arrestins.[6] This can lead to receptor internalization and attenuation of G protein-mediated signaling, as well as initiating distinct signaling events.

The ability of the ghrelin receptor to engage multiple signaling pathways highlights its complex role in physiology. Furthermore, the GHSR1a can form heterodimers with other GPCRs, such as dopamine (B1211576) and somatostatin (B550006) receptors, which can further modulate its signaling properties.[1]

Figure 1. Simplified signaling pathways of the Ghrelin Receptor (GHSR1a) upon agonist binding.

Quantitative Data on this compound Receptor Binding

A comprehensive search of publicly available scientific literature did not yield specific quantitative binding affinity data for this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, for the ghrelin receptor. While it is known to inhibit GHS binding in vitro, the precise affinity has not been consistently reported.[3] The following table is provided as a template for presenting such data once it becomes available through experimental investigation.

| Compound | Receptor | Assay Type | Radioligand | Cell Line | Binding Affinity (Ki/IC50) | Reference |

| This compound | hGHSR1a | Competitive Binding | e.g., [¹²⁵I]-Ghrelin | e.g., HEK293 | Data Not Available | - |

| Control Ligand | hGHSR1a | Competitive Binding | e.g., [¹²⁵I]-Ghrelin | e.g., HEK293 | Example Value | Example Ref |

Experimental Protocol: In Vitro GHSR1a Competitive Binding Assay

The following protocol provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the human ghrelin receptor (hGHSR1a). This protocol is based on established methods for other ghrelin receptor ligands.[7][8]

5.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from a stable cell line overexpressing hGHSR1a (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled ghrelin receptor ligand, such as [¹²⁵I]-Ghrelin or [³⁵S]-MK-677.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known unlabeled ghrelin receptor agonist (e.g., 1 µM ghrelin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter and Scintillation Fluid.

5.2. Assay Procedure

-

Membrane Preparation: Thaw the frozen cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay) and dilute to the desired final concentration (typically 5-20 µg of protein per well).

-

Assay Plate Setup:

-

Total Binding: Add assay buffer.

-

Non-specific Binding (NSB): Add the non-specific binding control.

-

Competitive Binding: Add serial dilutions of this compound.

-

-

Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.

-

Initiation of Binding: Add the diluted membrane preparation to each well to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

5.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding and competitive binding CPM values.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Workflow for a competitive radioligand binding assay to determine this compound's affinity for GHSR1a.

Conclusion

This compound is a synthetic growth hormone secretagogue that targets the ghrelin receptor, GHSR1a. The activation of this receptor initiates a complex network of intracellular signaling pathways that are crucial for a variety of physiological functions. While the endocrine activities of this compound have been studied, there is a notable lack of publicly available, specific quantitative data on its receptor binding affinity. The experimental protocols and frameworks provided in this guide are intended to facilitate future research in this area. A thorough characterization of this compound's binding kinetics and its influence on the diverse signaling capabilities of the ghrelin receptor will be instrumental for the rational design of new therapeutic agents with tailored pharmacological profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

Alexamorelin: An In-depth Technical Guide to its Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) that acts as a potent agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3] As a member of the growth hormone-releasing peptides (GHRPs), this compound stimulates the release of growth hormone (GH) from the pituitary gland.[2][3] This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by this compound upon binding to its receptor. The information presented herein is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the GHSR. While specific quantitative data for this compound's direct effects on intracellular second messengers is limited in publicly available literature, this guide outlines the established signaling cascades for GHSR agonists and provides detailed experimental protocols relevant to their study.

The Growth Hormone Secretagogue Receptor (GHSR)

This compound exerts its physiological effects by binding to the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor (GPCR).[3] GHSR1a is predominantly expressed in the hypothalamus and pituitary gland, but is also found in other tissues, including the pancreas, heart, and liver.[4] The primary endogenous ligand for this receptor is ghrelin.[4]

Primary Signaling Pathway: Gq/11 Activation

Upon agonist binding, including by this compound, GHSR1a undergoes a conformational change that leads to the activation of the heterotrimeric G protein Gq/11.[5] This initiates a well-characterized signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, along with the increased intracellular calcium concentration, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses.

This canonical pathway is central to the secretagogue action of GHSR agonists, culminating in the exocytosis of growth hormone-containing granules from somatotrophs in the pituitary gland.[5]

Secondary and Non-Canonical Signaling Pathways

In addition to the primary Gq/11 pathway, activation of GHSR by its agonists can also engage other signaling cascades, which may contribute to the diverse physiological effects of these compounds.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Some studies suggest that GHSR activation can lead to the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2). This can occur through PKC-dependent mechanisms or via other G protein-mediated pathways.

References

- 1. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]

- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS [mdpi.com]

- 5. benchchem.com [benchchem.com]

Alexamorelin's Impact on Pituitary Somatotrophs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic heptapeptide (B1575542) and a potent growth hormone secretagogue (GHS).[1][2] It functions as an agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor, which is highly expressed on somatotroph cells within the anterior pituitary gland.[1][3] By activating this G protein-coupled receptor, this compound stimulates the synthesis and secretion of growth hormone (GH). This guide provides a comprehensive overview of the effects of this compound on pituitary somatotrophs, including its mechanism of action, quantitative effects on hormone secretion, and detailed experimental protocols for its study.

Introduction

Growth hormone secretagogues are a class of molecules that stimulate the release of growth hormone. This compound is a peptidyl GHS that mimics the action of ghrelin, the endogenous ligand for the GHS-R1a.[3] Its activity in releasing growth hormone is comparable to that of Hexarelin, another well-studied GHS.[2] Beyond its effects on GH, this compound also influences the secretion of other pituitary hormones, including prolactin (PRL) and adrenocorticotropic hormone (ACTH).[2] Understanding the specific interactions and downstream signaling of this compound in pituitary somatotrophs is crucial for the development of novel therapeutics targeting the GH axis.

Mechanism of Action: GHS-R1a Signaling in Somatotrophs

This compound exerts its effects by binding to and activating the GHS-R1a on the surface of pituitary somatotrophs. This receptor is coupled to the Gq/11 G-protein. Upon agonist binding, the following signaling cascade is initiated:

-

G-protein Activation: The activated GHS-R1a catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase C Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[3]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4]

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[4]

-

GH Release: The elevation in intracellular Ca2+ is a primary trigger for the fusion of GH-containing secretory granules with the plasma membrane, resulting in the exocytosis of growth hormone.[5][6]

Caption: this compound signaling pathway in pituitary somatotrophs.

Quantitative Data on Hormone Secretion

Due to the limited availability of specific quantitative data for this compound, the following tables present dose-response data for Hexarelin, a structurally and functionally similar growth hormone-releasing peptide. This data is intended to be representative of the effects expected from this compound.

Table 1: In Vivo Dose-Response of Intravenous Hexarelin on Hormone Release in Healthy Adult Males [7]

| Hexarelin Dose (µg/kg) | Peak GH (mU/L) | Peak PRL (% Rise from Baseline) | Peak Cortisol (% Rise from Baseline) |

| 0.125 | 115 ± 32.8 | 84.9 ± 27.5 | No significant rise |

| 0.25 | - | - | - |

| 0.5 | - | - | ~40% |

| 1.0 | ~140 | ~180 | - |

Data are presented as mean ± SEM. Some values are approximated from graphical representations in the source material.

Table 2: Potency of Hexarelin on Hormone Release [7]

| Hormone | ED50 (µg/kg) |

| Growth Hormone (GH) | 0.48 ± 0.02 |

| Prolactin (PRL) | 0.39 ± 0.02 |

ED50 is the effective dose at which 50% of the maximal response is observed.

Table 3: Comparative In Vivo Potency of Various GH Secretagogues in Swine [8]

| Compound | ED50 for GH Release (nmol/kg) |

| Hexarelin | 2.0 ± 0.2 |

| NN703 | 155 ± 23 |

| MK-677 | 46 ± 6 |

This table provides context for the relative potency of different GHS compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound and other GH secretagogues on pituitary somatotrophs.

Primary Pituitary Cell Culture

This protocol is adapted from established methods for the isolation and culture of primary anterior pituitary cells.

Materials:

-

Anterior pituitary glands from adult male rats

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Collagenase Type I

-

DNase I

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Aseptically dissect anterior pituitary glands and place them in sterile, ice-cold PBS.

-

Wash the glands three times with fresh, cold PBS.

-

Mince the tissue into small fragments (~1 mm³) using sterile scalpels.

-

Transfer the minced tissue to a sterile flask containing DMEM with 0.25% collagenase and 0.05% DNase I.

-

Incubate at 37°C for 60-90 minutes with gentle agitation.

-

Gently pipette the cell suspension up and down every 15 minutes to aid dissociation.

-

Stop the enzymatic digestion by adding DMEM supplemented with 10% FBS.

-

Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in DMEM supplemented with 10% HS, 2.5% FBS, and 1% Penicillin-Streptomycin.

-

Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells per well.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours before experimentation.

In Vitro GH Secretion Assay

This assay measures the amount of growth hormone released from cultured pituitary cells in response to this compound.

Materials:

-

Primary pituitary cell cultures (from Protocol 4.1)

-

This compound stock solution (dissolved in sterile water or appropriate solvent)

-

DMEM (serum-free)

-

Bovine Serum Albumin (BSA)

-

Bacitracin

Procedure:

-

Wash the cultured pituitary cells twice with serum-free DMEM.

-

Pre-incubate the cells in DMEM containing 0.1% BSA for 1-2 hours at 37°C.

-

Prepare serial dilutions of this compound in DMEM containing 0.1% BSA and 0.01% bacitracin (to prevent peptide degradation).

-

Remove the pre-incubation medium and add the different concentrations of this compound to the wells in triplicate. Include a vehicle control.

-

Incubate for a defined period (e.g., 15, 30, 60 minutes) at 37°C.

-

Collect the supernatant from each well.

-

Centrifuge the collected media at 500 x g for 5 minutes to pellet any detached cells.

-

Store the supernatant at -20°C until GH measurement.

-

Measure the concentration of GH in the supernatant using a specific Radioimmunoassay (RIA) or ELISA kit.

Caption: Experimental workflow for in vitro GH secretion assay.

Intracellular Calcium Imaging

This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to this compound.

Materials:

-

Primary pituitary cell cultures on glass coverslips

-

Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound solution

-

Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

-

Prepare a loading solution of Fura-2 AM (2-5 µM) with 0.02% Pluronic F-127 in HBSS.

-

Wash the pituitary cells on coverslips with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the dye for 15-20 minutes.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and establish a baseline fluorescence recording. For Fura-2, alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm.

-

Introduce this compound into the perfusion chamber at the desired concentration.

-

Record the changes in fluorescence intensity over time.

-

Calculate the ratio of the fluorescence intensities (F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration.

Conclusion

This compound is a potent synthetic growth hormone secretagogue that acts directly on pituitary somatotrophs to stimulate GH release. Its mechanism of action is mediated through the GHS-R1a, leading to the activation of the phospholipase C signaling pathway and a subsequent increase in intracellular calcium. While specific quantitative data for this compound is limited, data from the closely related peptide Hexarelin provide a strong indication of its dose-dependent effects on GH, as well as on prolactin and cortisol secretion. The experimental protocols detailed in this guide provide a framework for the further in vitro characterization of this compound and other novel GH secretagogues, which are of significant interest for potential therapeutic applications in conditions of GH deficiency and other metabolic disorders.

References

- 1. This compound |CAS:196808-85-2 Probechem Biochemicals [probechem.com]

- 2. Endocrine activities of this compound (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]

- 4. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium signalling in single growth hormone-releasing factor-responsive pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The somatotrope: an endocrine cell with functional calcium transients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Alexamorelin and its Role in Pulsatile Growth Hormone Secretion: A Technical Guide

Abstract: Alexamorelin (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2) is a potent synthetic heptapeptide (B1575542) that functions as a growth hormone secretagogue (GHS).[1][2] It acts as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, to stimulate the release of growth hormone (GH) from the pituitary gland.[2][3] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its specific role in modulating the pulsatile nature of GH secretion, and the experimental methodologies used to characterize its effects. Quantitative data from key human studies are presented, and the underlying cellular signaling pathways are visualized. This guide is intended for researchers, scientists, and professionals in the field of endocrinology and drug development.

Introduction to Growth Hormone Secretagogues

Growth hormone (GH) is a crucial regulator of somatic growth, metabolism, and body composition.[4] Its secretion from the anterior pituitary is not continuous but occurs in discrete, high-amplitude pulses, a pattern essential for its physiological effects.[5][6] This pulsatile release is primarily regulated by the interplay of two hypothalamic hormones: GH-releasing hormone (GHRH), which stimulates GH release, and somatostatin, which inhibits it.

Growth hormone secretagogues (GHSs) are a class of synthetic molecules, both peptidyl and non-peptidyl, designed to stimulate GH secretion.[7] They act through a distinct mechanism, binding to the GHSR1a, the same receptor activated by the endogenous hormone ghrelin.[3][8] By activating this pathway, GHSs like this compound can significantly amplify the amplitude of natural GH pulses, making them a subject of interest for therapeutic applications in conditions of GH deficiency, muscle wasting, and age-related frailty.[5][9][10] this compound is a notable member of the GH-releasing peptides (GHRPs) subgroup of GHSs.[11]

This compound: A Profile

Chemical Properties

This compound is a synthetic heptapeptide with a specific sequence designed for high-affinity binding to the GHSR. Its chemical details are summarized below.

| Property | Value | Reference |

| IUPAC Name | L-Alanyl-L-histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide | [12] |

| Molecular Formula | C50H63N13O7 | [12] |

| Molecular Weight | 958.1 g/mol | [12] |

| CAS Number | 196808-85-2 | [12] |

| Sequence | Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2 | [1] |

Pharmacological Classification

-

Class: Growth Hormone Secretagogue (GHS)[2]

-

Sub-class: GH-Releasing Peptide (GHRP)[11]

-

Target Receptor: Growth Hormone Secretagogue Receptor 1a (GHSR1a) / Ghrelin Receptor[2]

-

Mechanism: Receptor Agonist[2]

Mechanism of Action: The GHSR1a Signaling Pathway

This compound exerts its GH-releasing effect by binding to and activating the GHSR1a, a G-protein-coupled receptor (GPCR) predominantly expressed on somatotroph cells in the anterior pituitary gland.[3][9]

Intracellular Signaling Cascades

Upon binding of this compound to the GHSR1a, the receptor undergoes a conformational change, activating the associated G-protein, primarily Gq/11. This initiates a downstream signaling cascade. The most well-characterized pathway for GH release involves the activation of Phospholipase C (PLC).[13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The resulting increase in cytosolic Ca2+ concentration is a primary trigger for the exocytosis of vesicles containing pre-synthesized GH.[3] Simultaneously, DAG, along with the increased Ca2+, activates Protein Kinase C (PKC).[3][14] PKC activation further contributes to the signaling cascade that promotes GH release. Studies also show that GHSR1a activation can potentiate GHRH-induced cyclic AMP (cAMP) accumulation, suggesting a synergistic interaction between the two pathways.[3]

Role in Pulsatile GH Secretion

A defining characteristic of GHSs, including this compound, is their ability to enhance the natural pulsatile pattern of GH secretion.[5] Rather than causing a constant, tonic release of GH, they amplify the existing secretory episodes.

Impact on GH Pulse Amplitude

Clinical studies demonstrate that GHSs primarily increase the amplitude of GH pulses without significantly altering their frequency.[6][10] This is considered a more physiological approach to augmenting GH levels compared to the non-pulsatile levels achieved with exogenous recombinant GH administration.[5][6] This preservation of the natural rhythm is believed to be crucial for the anabolic and metabolic actions of GH while potentially mitigating some side effects associated with continuous GH exposure, such as insulin (B600854) resistance.[6]

Clinical Evidence: A Human Study

A key study investigated the endocrine effects of this compound in healthy young adults, comparing it to the well-characterized GHS, Hexarelin.[1] The study assessed the GH response to intravenous (IV) and oral (PO) administration.

Data Presentation:

The following tables summarize the quantitative results from the intravenous administration portion of the study.[1]

Table 1: Peak Serum GH and PRL Concentrations (Mean ± SEM) after Intravenous this compound and Hexarelin

| Compound | Dose (µg/kg IV) | Peak GH (µg/L) | Peak PRL (µg/L) |

|---|---|---|---|

| This compound | 1.0 | 56.7 ± 11.2 | 26.3 ± 4.5 |

| This compound | 2.0 | 79.4 ± 10.1 | 35.7 ± 5.6 |

| Hexarelin | 1.0 | 59.8 ± 12.0 | 25.0 ± 4.2 |

| Hexarelin | 2.0 | 77.2 ± 11.5 | 34.0 ± 5.1 |

Data sourced from Arvat et al., 1997[1]

Table 2: Area Under the Curve (AUC) for Serum GH and PRL (Mean ± SEM) after Intravenous this compound and Hexarelin

| Compound | Dose (µg/kg IV) | GH AUC (µg/L/120 min) | PRL AUC (µg/L/120 min) |

|---|---|---|---|

| This compound | 1.0 | 2886.8 ± 543.1 | 1324.9 ± 254.3 |

| This compound | 2.0 | 4484.7 ± 616.7 | 1968.7 ± 344.2 |

| Hexarelin | 1.0 | 3012.3 ± 604.2 | 1288.1 ± 240.5 |

| Hexarelin | 2.0 | 4301.5 ± 688.0 | 1887.3 ± 311.0 |

Data sourced from Arvat et al., 1997[1]

The results show that this compound induces a potent, dose-dependent release of GH, with an efficacy comparable to that of Hexarelin.[1] The oral administration of 20 mg of this compound also elicited a significant GH response.[1]

Experimental Protocols

In Vivo Assessment of GH Secretion in Humans